molecular formula C22H23N3O5S B11003784 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-nitrobenzamide

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-nitrobenzamide

Cat. No.: B11003784
M. Wt: 441.5 g/mol
InChI Key: HFXSNRCDTAHZTA-UHFFFAOYSA-N
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Description

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-nitrobenzamide: is a complex organic compound that features a pyrrole ring substituted with benzenesulfonyl, dimethyl, and nitrobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzenesulfonyl)-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the benzenesulfonyl group, and finally the attachment of the nitrobenzamide moiety. Common reagents used in these reactions include sulfonyl chlorides, nitrobenzoyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of N-[3-(benzenesulfonyl)-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with structural similarities.

    Heparinoid compounds: Structurally similar to heparin, found in marine organisms.

Uniqueness

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-nitrobenzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]-3-nitrobenzamide

InChI

InChI=1S/C22H23N3O5S/c1-14(2)24-16(4)15(3)20(31(29,30)19-11-6-5-7-12-19)21(24)23-22(26)17-9-8-10-18(13-17)25(27)28/h5-14H,1-4H3,(H,23,26)

InChI Key

HFXSNRCDTAHZTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(C)C)C

Origin of Product

United States

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